molecular formula C19H25NO3 B2678444 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione CAS No. 2034342-57-7

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione

Cat. No.: B2678444
CAS No.: 2034342-57-7
M. Wt: 315.413
InChI Key: SZKGCIUOLVXSFH-UHFFFAOYSA-N
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Description

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione is a complex organic compound featuring a pyrrolidine ring, a cyclopropylmethoxy group, and a phenylpentane-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Cyclopropylmethoxy Group: This step involves the alkylation of the pyrrolidine ring with cyclopropylmethanol in the presence of a strong base such as sodium hydride.

    Attachment of the Phenylpentane-dione Moiety: The final step involves the condensation of the intermediate with a phenylpentane-dione derivative under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group or the phenyl ring using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidin-2-one and pyrrolidine-2,5-dione.

    Cyclopropylmethoxy Compounds: Molecules containing the cyclopropylmethoxy group, which may exhibit similar reactivity.

    Phenylpentane-dione Derivatives: Compounds with similar diketone structures.

Uniqueness

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropylmethoxy group and the pyrrolidine ring may enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c21-18(16-5-2-1-3-6-16)7-4-8-19(22)20-12-11-17(13-20)23-14-15-9-10-15/h1-3,5-6,15,17H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKGCIUOLVXSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)CCCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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